Bis(oxiranylmethyl) oxalate

Description

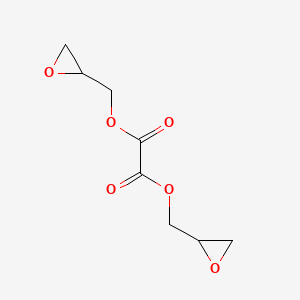

Bis(oxiranylmethyl) oxalate is an organic compound derived from oxalic acid (ethanedioic acid), where both hydroxyl groups are replaced by oxiranylmethyl ester groups. The oxiranylmethyl group (CH2–C2H3O, also known as glycidyl) introduces epoxide functionality, making the compound highly reactive. Such epoxy esters are critical in polymer chemistry, particularly in crosslinking reactions for resins and coatings.

Properties

CAS No. |

60468-47-5 |

|---|---|

Molecular Formula |

C8H10O6 |

Molecular Weight |

202.16 g/mol |

IUPAC Name |

bis(oxiran-2-ylmethyl) oxalate |

InChI |

InChI=1S/C8H10O6/c9-7(13-3-5-1-11-5)8(10)14-4-6-2-12-6/h5-6H,1-4H2 |

InChI Key |

UEWVYUPDLTWIHL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC(=O)C(=O)OCC2CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Research Findings and Gaps

- Synthetic Methods : highlights methods for modifying oxiranylmethyl groups, which could apply to synthesizing this compound via esterification of oxalic acid with epichlorohydrin .

- Data Limitations : Direct studies on this compound are absent in the provided evidence, necessitating reliance on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Bis(oxiranylmethyl) oxalate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves esterification of oxalic acid with oxiranylmethanol derivatives under controlled conditions. Key parameters include temperature (60–80°C), acid catalysts (e.g., sulfuric acid), and inert atmospheres to prevent epoxy ring-opening. Optimization can employ Design of Experiments (DOE) to evaluate factors like stoichiometry, solvent polarity, and catalyst loading. Post-synthesis, purity is verified via HPLC or GC-MS, and epoxy functionality is confirmed using FTIR (epoxy C-O-C stretch at ~1250 cm⁻¹) and ¹³C NMR (δ 45–55 ppm for epoxy carbons) .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm ester linkages (δ 4.2–4.5 ppm for oxiranylmethyl protons; δ 165–170 ppm for carbonyl carbons).

- FTIR : Identify epoxy groups (1250 cm⁻¹) and ester C=O (1740 cm⁻¹).

- HPLC/GC-MS : Quantify purity (>98% for research-grade material).

- Elemental Analysis : Validate empirical formula (C₁₄H₁₈O₆).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity category 4 per GHS).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with silica gel or vermiculite; avoid aqueous solutions to prevent epoxy hydrolysis.

- First Aid : For skin contact, wash with soap; for eye exposure, rinse for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can kinetic studies elucidate the epoxy ring-opening reactions of this compound in crosslinking applications?

- Methodology :

- Stopped-Flow Techniques : Monitor reaction rates under varying temperatures (25–60°C) and nucleophile concentrations (e.g., amines or thiols).

- Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants (k) and activation energy (Eₐ) via Arrhenius plots.

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) or computational DFT studies to identify transition states .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.

- Thermogravimetric Analysis (TGA) : Assess weight loss profiles to differentiate between evaporation (≤150°C) and decomposition (>200°C).

- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability or instrument calibration errors .

Q. How can computational chemistry predict the reactivity of this compound in polymer networks?

- Methodology :

- Molecular Dynamics (MD) : Simulate crosslinking density and glass transition temperatures (Tg) using force fields like OPLS-AA.

- DFT Calculations : Optimize transition states for epoxy ring-opening with nucleophiles (e.g., amines) to predict regioselectivity.

- Cohesive Energy Density (CED) : Model solubility parameters to guide solvent selection for homogeneous polymerization .

Q. What advanced spectroscopic techniques identify degradation byproducts of this compound under UV exposure?

- Methodology :

- LC-MS/MS : Detect hydrolyzed products (e.g., oxalic acid, glycidol derivatives) with fragmentation patterns.

- XPS : Analyze surface oxidation states (C=O vs. C-OH bonding).

- In Situ FTIR : Track real-time epoxy conversion and carbonyl formation during accelerated aging tests .

Data Analysis and Reporting Guidelines

Q. How should researchers document experimental procedures for reproducibility?

- Methodology :

- Detailed Protocols : Specify reaction times, purification steps (e.g., column chromatography with silica gel), and characterization data.

- Supporting Information : Include raw NMR/FTIR spectra, chromatograms, and statistical analyses (e.g., error bars, R² values).

- Database Referencing : Use CAS 21544-03-6 to link data to PubChem or ChemSpider entries .

Q. What frameworks address discrepancies between experimental and computational data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.